N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane carboxamide group linked to a benzo[d][1,3]dioxole moiety via an ethyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.
Etherification: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl ether linkage.
Cyclopropanecarboxamide formation: The final step involves the reaction of the ethylated benzo[d][1,3]dioxole derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines depending on the reagents used.
Substitution: The ethyl ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties and its ability to inhibit specific enzymes.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties but different functional groups.
Cyclopropanecarboxamide derivatives: Compounds with cyclopropanecarboxamide groups but different aromatic moieties.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-13(9-1-2-9)14-5-6-16-10-3-4-11-12(7-10)18-8-17-11/h3-4,7,9H,1-2,5-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUHYYLLIGBWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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